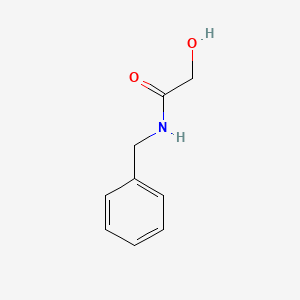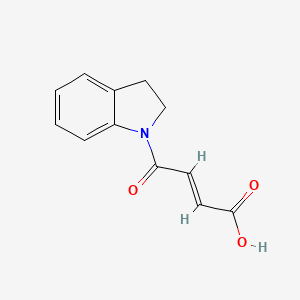
N-苄基-2-羟基乙酰胺
概述
描述
科学研究应用
n-Benzyl-2-hydroxyacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of n-Benzyl-2-hydroxyacetamide are acetylcholinesterase (AChE) and beta-secretase (BACE 1) . These enzymes play a crucial role in the progression of Alzheimer’s disease. AChE is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, while BACE 1 is involved in the production of beta-amyloid peptides, which accumulate abnormally in Alzheimer’s disease .
Mode of Action
n-Benzyl-2-hydroxyacetamide acts as a dual inhibitor for AChE and BACE 1 . By inhibiting these enzymes, the compound can potentially slow down the progression of Alzheimer’s disease. It prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission, and it reduces the production of beta-amyloid peptides, thereby preventing the formation of plaques in the brain .
Biochemical Pathways
It is known that the compound interferes with the enzymatic activities of ache and bace 1 . This interference can affect multiple pathways related to neurotransmission and amyloid plaque formation, potentially leading to a slowdown in the progression of Alzheimer’s disease .
Pharmacokinetics
The compound has a molecular weight of 16519 , which suggests that it may have good bioavailability. The compound is predicted to have a boiling point of 326.9° C at 760 mmHg and a density of 1.1 g/cm^3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of n-Benzyl-2-hydroxyacetamide’s action are primarily related to its inhibitory effects on AChE and BACE 1 . By inhibiting these enzymes, the compound can enhance cholinergic neurotransmission and prevent the formation of beta-amyloid plaques in the brain . These effects could potentially slow down the progression of Alzheimer’s disease.
Action Environment
The action, efficacy, and stability of n-Benzyl-2-hydroxyacetamide can be influenced by various environmental factors. For instance, the compound should be stored at room temperature for optimal stability . Furthermore, factors such as pH, presence of other substances, and individual patient characteristics can potentially influence the compound’s action and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: n-Benzyl-2-hydroxyacetamide can be synthesized through multiple routes. One common method involves the reaction of benzaldehyde with 2-aminoethanol in the presence of hydrochloric acid and sodium hydroxide . Another method involves the reaction of formaldehyde and benzyl isocyanide . These reactions typically proceed under mild conditions with high yields.
Industrial Production Methods: Industrial production of n-Benzyl-2-hydroxyacetamide often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
化学反应分析
Types of Reactions: n-Benzyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
- 2-Acetamido-N-benzyl-2-hydroxyacetamide
- 2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide
- N-Benzyl aziridine
- N-Benzyl-2-methylaziridine
Comparison: n-Benzyl-2-hydroxyacetamide is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Compared to similar compounds, it offers distinct reactivity and potential for modification, making it valuable in both research and industrial contexts .
属性
IUPAC Name |
N-benzyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMTEGDXVJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282572 | |
| Record name | n-benzyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-77-3 | |
| Record name | NSC26565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-benzyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-benzyl-2-hydroxyacetamide a useful building block in organic synthesis, particularly for molecules like ecteinascidin 597?
A1: N-benzyl-2-hydroxyacetamide serves as a versatile precursor in the synthesis of complex molecules. Specifically, it's used in a reaction sequence called a "connective Pummerer reaction" []. This reaction enables the formation of 4-sulfanyltetrahydroisoquinolinones, which are structurally important for creating analogs of ecteinascidin 597, a potent anti-tumor compound []. The researchers successfully used N-benzyl-2-hydroxyacetamide to build the core structure (A subunit) of these ecteinascidin analogs [].
Q2: What are the challenges associated with synthesizing more complex analogs using N-benzyl-2-hydroxyacetamide and the connective Pummerer reaction?
A2: The research highlights that synthesizing more elaborate analogs, particularly those incorporating a macrolactone ring system found in ecteinascidin 597, presented difficulties []. Direct application of the connective Pummerer reaction on a substrate containing both the N-benzyl-2-hydroxyacetamide and the required thiol functionality proved unsuccessful []. This suggests a need for alternative protecting group strategies and synthetic routes to achieve the desired complexity for these specific analogs.
Q3: Beyond the synthesis of ecteinascidin analogs, are there other potential applications for N-benzyl-2-hydroxyacetamide derivatives in medicinal chemistry?
A3: While the provided research focuses on ecteinascidin analogs, N-benzyl-2-hydroxyacetamide derivatives, specifically α-substituted acetamido-N-benzylacetamide compounds, have been investigated for potential anticonvulsant activity through molecular modeling and docking studies [, ]. These studies suggest that modifications to the basic N-benzyl-2-hydroxyacetamide structure could lead to compounds with interesting biological activities, warranting further exploration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)





![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)
